molecular formula C21H21N3O5S B2594360 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 922020-18-6

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B2594360
CAS No.: 922020-18-6
M. Wt: 427.48
InChI Key: LREITTHEQUYAFI-UHFFFAOYSA-N
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Description

N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)thio)butanamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
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Scientific Research Applications

Lipoxygenase Inhibition

Research on heterocyclic compounds, including 1,3,4-oxadiazole derivatives, highlights their potential as lipoxygenase inhibitors. These compounds have been synthesized and evaluated for their biological activities, showing moderately good activities against the lipoxygenase enzyme, suggesting potential applications in addressing inflammatory conditions (Aziz‐ur‐Rehman et al., 2016).

Nematocidal Activity

Novel 1,2,4-oxadiazole derivatives have been synthesized and demonstrated good nematocidal activity against Bursaphelenchus xylophilus. These findings suggest the potential for developing new nematicides based on oxadiazole derivatives for agricultural applications (Dan Liu et al., 2022).

Organic Light-Emitting Diodes (OLEDs)

Oxadiazole-containing compounds have been explored for their application in OLEDs. Research indicates that these compounds can serve as efficient hole-blocking materials, contributing to the development of more effective and efficient OLED devices (Changsheng Wang et al., 2001).

Anticancer Activity

1,3,4-Oxadiazole derivatives have shown promise as potential antitumor agents. Certain derivatives have demonstrated remarkable activity against leukemia, renal cancer, and prostate cancer cell lines, underscoring the therapeutic potential of these compounds in cancer treatment (B. Insuasty et al., 2012).

Urease Inhibition

Research on indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides has revealed potent inhibitory effects against the urease enzyme. These findings indicate potential applications in treating diseases associated with urease activity, such as certain types of infections (M. Nazir et al., 2018).

Properties

IUPAC Name

N-[5-(1,3-benzodioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-26-15-5-7-16(8-6-15)30-10-2-3-19(25)22-21-24-23-20(29-21)12-14-4-9-17-18(11-14)28-13-27-17/h4-9,11H,2-3,10,12-13H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LREITTHEQUYAFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=NN=C(O2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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